Aripiprazole N4-oxyde

Vue d'ensemble

Description

Aripiprazole N4-Oxide is a derivative of the antipsychotic drug aripiprazoleThis compound is of significant interest due to its potential pharmacological properties and its role as a metabolite of aripiprazole .

Applications De Recherche Scientifique

Pharmacological Research

Aripiprazole N4-Oxide is investigated for its pharmacological properties, particularly in relation to its action on neurotransmitter systems. Studies suggest that it may modulate neurotransmission differently than aripiprazole, potentially impacting its therapeutic profile. This includes examining its effects on various receptor systems and biochemical pathways.

Analytical Chemistry

In analytical chemistry, Aripiprazole N4-Oxide serves as a reference standard for developing and validating analytical methods. Its unique properties allow researchers to assess the quality and consistency of aripiprazole formulations and derivatives.

Drug Delivery Systems

Recent studies have explored the use of Aripiprazole N4-Oxide in drug delivery systems, particularly in formulating nanoparticles for sustained release. For instance, high-speed homogenization techniques have been employed to create nano-sized lipid carriers that enhance drug stability and bioavailability.

Neurology Research

This compound is also being studied in neurology research for its potential therapeutic effects on neurological disorders. The modulation of neurotransmitter systems may offer new avenues for treating conditions such as schizophrenia and bipolar disorder .

Case Study 1: Efficacy in Elderly Patients

A clinical study involving elderly patients treated with aripiprazole demonstrated significant improvements in psychotic symptoms. Although this study primarily focused on aripiprazole, it highlights the importance of understanding derivatives like Aripiprazole N4-Oxide in managing similar conditions, especially considering their pharmacological profiles .

Case Study 2: Oculogyric Crisis

A case report documented a patient experiencing oculogyric crisis associated with aripiprazole treatment. This underscores the need for careful monitoring when using aripiprazole or its derivatives, as adverse effects can occur even with newer antipsychotic agents .

Data Table: Comparison of Aripiprazole and Aripiprazole N4-Oxide

| Feature | Aripiprazole | Aripiprazole N4-Oxide |

|---|---|---|

| Chemical Formula | ||

| Receptor Affinity | D2, 5-HT1A (Partial Agonist) | D2, 5-HT1A (Altered Efficacy) |

| Pharmacokinetics | Linear | Potentially altered |

| Applications | Antipsychotic treatment | Research in drug delivery |

Mécanisme D'action

Target of Action

Aripiprazole N4-Oxide, similar to its parent compound Aripiprazole, primarily targets dopaminergic and 5-HT1A receptors . It also exhibits antagonistic activity at alpha-adrenergic and 5-HT2A receptors . These receptors play a crucial role in mood regulation and psychotic disorders .

Mode of Action

Aripiprazole N4-Oxide’s mode of action is likely due to its partial agonist activity on D2 and 5-HT1A receptors and its antagonist activity at 5-HT2A receptors . This unique mechanism of action allows Aripiprazole N4-Oxide to both stimulate and inhibit dopamine .

Biochemical Pathways

Aripiprazole N4-Oxide affects multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It has been shown to affect the induction of early genes, modulation of scaffolding proteins, and activation of transcription factors . It also influences the extracellular signal-regulated kinase (ERK) pathway .

Pharmacokinetics

Aripiprazole exhibits linear pharmacokinetics and is administered once daily . A complete saturation of D2Rs has been described for plasma concentrations of Aripiprazole exceeding 100–150 ng/ml in patients and 100–200 ng/ml in healthy subjects .

Result of Action

The antipsychotic action of Aripiprazole N4-Oxide results in significant reduction in symptomatology associated with schizophrenia-related disorders . Chronic administration of Aripiprazole has been shown to affect D2R affinity state and number, with relevant implications for long-term treatment of psychosis .

Action Environment

The action of Aripiprazole N4-Oxide can be influenced by endogenous dopamine levels and signaling status . Depending on these factors, Aripiprazole may act as a full antagonist, a moderate antagonist, or a partial agonist at dopamine D2 receptors (D2Rs), consistent with purported biased ligand pharmacology .

Analyse Biochimique

Biochemical Properties

Aripiprazole N4-Oxide interacts with various enzymes, proteins, and other biomolecules. It has been reported to have a high affinity for D2-dopamine receptors, acting as a partial agonist . This interaction with D2-dopamine receptors is a key aspect of its biochemical role .

Cellular Effects

Aripiprazole N4-Oxide has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce mitochondrial hyperpolarisation and moderate oxidative stress in liver cells .

Molecular Mechanism

The molecular mechanism of action of Aripiprazole N4-Oxide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a partial agonist at dopamine D2 receptors, which can result in a range of actions depending on the cell type and function examined .

Temporal Effects in Laboratory Settings

The effects of Aripiprazole N4-Oxide change over time in laboratory settings. Studies have shown that chronic administration of Aripiprazole can affect D2R affinity state and number, which has implications for long-term treatment of psychosis .

Dosage Effects in Animal Models

The effects of Aripiprazole N4-Oxide vary with different dosages in animal models. For instance, a study found that a common dose of 3 mg/kg of Aripiprazole had no effect on the abnormalities seen in the auditory steady-state response after acute NMDAr antagonism .

Metabolic Pathways

Aripiprazole N4-Oxide is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Aripiprazole N4-Oxide typically involves the oxidation of aripiprazole. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to achieve the N-oxide formation .

Industrial Production Methods: Industrial production of Aripiprazole N4-Oxide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-efficiency oxidizing agents and optimized reaction conditions are crucial for industrial synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: Aripiprazole N4-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can revert the N-oxide back to the parent aripiprazole.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: Higher oxidized derivatives.

Reduction: Aripiprazole.

Substitution: Substituted piperazine derivatives.

Comparaison Avec Des Composés Similaires

Aripiprazole: The parent compound, used as an antipsychotic drug.

Aripiprazole Lauroxil: A long-acting injectable form of aripiprazole.

Brexpiprazole: A similar antipsychotic with a slightly different receptor profile

Uniqueness: Aripiprazole N4-Oxide is unique due to its specific N-oxide functional group, which may confer distinct pharmacological properties compared to its parent compound and other similar antipsychotics. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Activité Biologique

Aripiprazole N4-Oxide is a metabolite of the antipsychotic drug aripiprazole, known for its unique pharmacological profile. This compound exhibits significant biological activity through its interactions with various neurotransmitter systems, particularly dopamine and serotonin receptors. This article provides a comprehensive overview of the biological activity of Aripiprazole N4-Oxide, including its mechanism of action, pharmacokinetics, biochemical properties, and relevant case studies.

Aripiprazole N4-Oxide primarily targets:

- Dopaminergic Receptors : Acts as a partial agonist at D2 receptors.

- Serotonergic Receptors : Exhibits partial agonist activity at 5-HT1A receptors and antagonist activity at 5-HT2A receptors.

- Alpha-Adrenergic Receptors : Involvement in modulating adrenergic signaling pathways.

This dual action allows Aripiprazole N4-Oxide to stabilize dopaminergic and serotonergic neurotransmission, which is crucial in treating disorders like schizophrenia and bipolar disorder .

Pharmacokinetics

The pharmacokinetic profile of Aripiprazole N4-Oxide includes:

- Absorption : Exhibits linear pharmacokinetics with a mean elimination half-life ranging from 75 to 146 hours depending on the metabolic status of the individual (CYP2D6 metabolizer status).

- Distribution : High protein binding (>99%), primarily to albumin.

- Metabolism : Primarily metabolized by CYP3A4 and CYP2D6 enzymes, with dehydro-aripiprazole being a significant active metabolite .

Aripiprazole N4-Oxide influences various cellular processes:

- Cell Signaling : Alters gene expression and cellular metabolism through its receptor interactions.

- Neurotransmitter Circuitries : Affects multiple cortical and subcortical pathways, enhancing or inhibiting neurotransmitter release depending on the local concentration of dopamine .

Case Studies and Clinical Findings

- Antidepressant Effects : A pooled analysis demonstrated that adjunctive treatment with aripiprazole (including its metabolite forms) resulted in significant improvements in depression scores across various severity levels. The study reported a mean change in the Montgomery–Åsberg Depression Rating Scale (MADRS) total score favoring aripiprazole over placebo .

- Seizure Activity : In preclinical studies involving mice, Aripiprazole was shown to have antiseizure effects. Administration delayed clonic seizures induced by pentylenetetrazole and increased protection against tonic seizures during electroshock tests. These effects were significantly altered when nitric oxide synthase inhibitors were co-administered, indicating a potential involvement of nitric oxide in its anticonvulsant properties .

Comparative Data Table

| Parameter | Aripiprazole N4-Oxide | Aripiprazole (Parent Compound) |

|---|---|---|

| D2 Receptor Affinity (Ki) | 0.34 nM | 0.34 nM |

| 5-HT1A Receptor Affinity (Ki) | 0.8 nM | 1.7 nM |

| Half-Life | 75-146 hours | 75 hours |

| Major Metabolite | Dehydro-aripiprazole | - |

| Protein Binding | >99% | >99% |

Propriétés

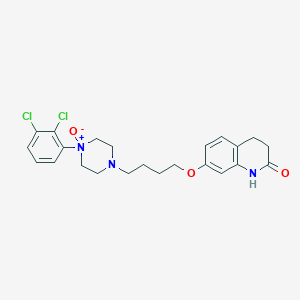

IUPAC Name |

7-[4-[4-(2,3-dichlorophenyl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)28(30)13-11-27(12-14-28)10-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTVYHFBHZGERN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436567 | |

| Record name | Aripiprazole N4-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573691-11-9 | |

| Record name | 7-[4-[4-(2,3-Dichlorophenyl)-4-oxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573691-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aripiprazole N4-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.